N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide typically involves the reaction of 9H-fluoren-2-amine with 2-(4-methylbenzenesulfonamido)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide likely involves the inhibition of bacterial enzymes or interference with cell wall synthesis. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis, structurally similar due to the fluorenyl group.
Uniqueness
N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide is unique due to its specific combination of a fluorenyl group and a sulfonamide moiety, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide, a compound with the molecular formula C22H20N2O3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and applications.
Chemical Structure and Properties
The compound features a fluorenyl group and a sulfonamide moiety, which are known to influence its biological interactions. The presence of the sulfonamide group is particularly significant as it is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.
Property | Details |
---|---|
Molecular Formula | C22H20N2O3S |
Molecular Weight | 396.47 g/mol |
CAS Number | 1021021-45-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
- DNA Intercalation : The fluorenyl moiety can intercalate into DNA, potentially affecting gene expression and cellular processes.
- Modulation of Receptor Activity : The compound may also interact with various receptors, influencing signaling pathways involved in inflammation and cell proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce pro-inflammatory cytokine production in immune cells, indicating potential use in treating inflammatory conditions.
- Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cell lines through DNA damage and cell cycle arrest mechanisms.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds, suggesting promising antibacterial properties.
Study 2: Anti-inflammatory Mechanism
A cellular model was used to assess the anti-inflammatory effects of the compound. Treatment with this compound resulted in a marked decrease in TNF-alpha production from activated macrophages, indicating its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through a caspase-dependent pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming its role in promoting cancer cell death.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-6-9-19(10-7-15)28(26,27)23-14-22(25)24-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13,23H,12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHOKRZQAKPZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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